molecular formula C13H13NS B14697350 4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline CAS No. 22977-70-4

4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline

Cat. No.: B14697350
CAS No.: 22977-70-4
M. Wt: 215.32 g/mol
InChI Key: PSQOTEVWYJSBNG-UHFFFAOYSA-N
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Description

Quinoline, 4-methyl-2-(2-propen-1-ylthio)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its nitrogen-containing structure, which makes it a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives often involves classical methods such as the Skraup, Doebner-Von Miller, and Friedländer syntheses.

Industrial Production Methods

Industrial production of quinoline derivatives typically employs catalytic systems to enhance yield and efficiency. The use of α,β-unsaturated aldehydes as starting materials is common, with catalysts such as zeolites or metal complexes facilitating the reactions .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-methyl-2-(2-propen-1-ylthio)- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at different positions on the quinoline ring .

Scientific Research Applications

Quinoline, 4-methyl-2-(2-propen-1-ylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with DNA or enzymes. For instance, they can intercalate into DNA, disrupting its function, or inhibit enzymes critical for cellular processes. The specific molecular targets and pathways can vary depending on the derivative and its functional groups .

Comparison with Similar Compounds

Quinoline, 4-methyl-2-(2-propen-1-ylthio)- can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Ciprofloxacin: A widely used antibiotic.

    Camptothecin: An anticancer agent.

The uniqueness of Quinoline, 4-methyl-2-(2-propen-1-ylthio)- lies in its specific functional groups, which can confer unique chemical and biological properties .

Properties

CAS No.

22977-70-4

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

4-methyl-2-prop-2-enylsulfanylquinoline

InChI

InChI=1S/C13H13NS/c1-3-8-15-13-9-10(2)11-6-4-5-7-12(11)14-13/h3-7,9H,1,8H2,2H3

InChI Key

PSQOTEVWYJSBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC=C

Origin of Product

United States

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